Fingolimod phosphate

Catalog No.
S634674
CAS No.
402616-23-3
M.F
C19H34NO5P
M. Wt
387.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fingolimod phosphate

CAS Number

402616-23-3

Product Name

Fingolimod phosphate

IUPAC Name

[2-amino-2-(hydroxymethyl)-4-(4-octylphenyl)butyl] dihydrogen phosphate

Molecular Formula

C19H34NO5P

Molecular Weight

387.5 g/mol

InChI

InChI=1S/C19H34NO5P/c1-2-3-4-5-6-7-8-17-9-11-18(12-10-17)13-14-19(20,15-21)16-25-26(22,23)24/h9-12,21H,2-8,13-16,20H2,1H3,(H2,22,23,24)

InChI Key

LRFKWQGGENFBFO-UHFFFAOYSA-N

SMILES

Array

Synonyms

2-amino-2-(2-(4-octylphenyl)ethyl)-1,3-propanediol monodihydrogen phosphate ester, FTY 720P, FTY-720P, FTY720 phosphate, FTY720-P, FTY720P

Canonical SMILES

CCCCCCCCC1=CC=C(C=C1)CCC(CO)(COP(=O)(O)O)N

The exact mass of the compound Fingolimod phosphate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Organophosphorus Compounds - Organophosphates - Supplementary Records. It belongs to the ontological category of primary amino compound in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Multiple Sclerosis (MS):

Fingolimod phosphate (FP), the active metabolite of fingolimod, is currently the only sphingosine-1-phosphate (S1P) receptor modulator approved for the treatment of relapsing forms of multiple sclerosis (MS) []. It acts by binding to specific S1P receptors, primarily S1P1, S1P3, and S1P4, on lymphocytes []. This interaction modulates the immune system by sequestering lymphocytes in the lymph nodes, thereby reducing their migration to the central nervous system (CNS) and subsequent inflammation [, ].

Clinical trials have demonstrated the efficacy of FP in reducing relapse rates, MRI activity, and disability progression in MS patients compared to other disease-modifying therapies [, ].

Beyond MS:

While currently approved for MS, ongoing research is exploring the potential therapeutic applications of FP in other inflammatory and autoimmune diseases. These include:

  • Ulcerative colitis: Studies suggest that FP might be effective in reducing inflammation and promoting mucosal healing in patients with ulcerative colitis [].
  • Crohn's disease: Early research indicates potential benefits of FP in reducing disease activity and improving symptoms in Crohn's disease patients [].
  • Systemic lupus erythematosus (SLE): Preliminary investigations suggest FP's potential to modulate the immune system and reduce disease activity in SLE [].

Research into Mechanisms of Action:

Beyond its clinical applications, scientific research is actively investigating the mechanisms of action of FP in various biological processes.

  • Neuroprotective effects: Studies suggest that FP might have neuroprotective properties by promoting nerve cell survival and regeneration [].
  • Cardiovascular effects: Research is exploring the potential cardioprotective effects of FP, including its ability to regulate heart rate and blood pressure [].

Fingolimod phosphate is an active metabolite of fingolimod, a synthetic sphingosine analogue used primarily as an immunomodulatory drug for the treatment of multiple sclerosis. This compound acts as a sphingosine-1-phosphate receptor modulator, influencing lymphocyte circulation and immune response. Fingolimod phosphate is characterized by its unique structural features, which include an amino diol polar head group, a 1,4-di-substituted phenyl ring, and a lipophilic alkyl tail that distinguishes it from traditional immunosuppressants .

Fingolimod phosphate acts as a functional agonist for S1P receptors, particularly S1P receptor 1 (S1PR1) []. S1P receptors are involved in various cellular processes, including lymphocyte trafficking. By mimicking S1P, fingolimod phosphate retains lymphocytes within lymph nodes, preventing them from migrating to the central nervous system and contributing to MS pathogenesis [, ].

Fingolimod phosphate is formed through the phosphorylation of fingolimod by sphingosine kinases, primarily sphingosine kinase 2. This reaction is crucial for its biological activity, as fingolimod itself has limited efficacy compared to its phosphorylated form. The metabolic pathway involves three main reactions:

  • Phosphorylation: Conversion of fingolimod to fingolimod phosphate.
  • Oxidation: Metabolism by cytochrome P450 enzymes to produce inactive metabolites.
  • Dephosphorylation: Conversion back to fingolimod by lipid phosphate phosphohydrolases .

Fingolimod phosphate exhibits a range of biological activities:

  • Sphingosine-1-Phosphate Receptor Modulation: It binds to S1P receptors (1, 3, 4, and 5), leading to the internalization of these receptors and sequestering lymphocytes in lymph nodes. This mechanism reduces lymphocyte circulation in the peripheral blood and decreases inflammation associated with multiple sclerosis .
  • Inhibition of Enzymes: Fingolimod phosphate inhibits various enzymes, including histone deacetylases and cytosolic phospholipase A2α, which are involved in inflammatory processes .
  • Cellular Effects: It induces apoptosis and autophagy in certain cell types while also modulating macrophage polarization towards an anti-inflammatory M2 phenotype .

Fingolimod phosphate is primarily used in the treatment of multiple sclerosis due to its ability to modulate immune responses effectively. Its applications extend beyond multiple sclerosis; ongoing research investigates its potential in treating other autoimmune diseases and conditions involving neuroinflammation due to its neuroprotective properties .

Fingolimod phosphate interacts with various biological pathways:

  • It alters the function of immune cells by modulating their migration patterns and cytokine release.
  • Studies have shown that it can affect mitochondrial function and oxidative stress levels in neuronal cells, suggesting potential neuroprotective effects beyond immunomodulation .
  • Interaction with cannabinoid receptors has also been reported, indicating a broader pharmacological profile that may influence pain modulation and inflammation .

Fingolimod phosphate shares structural similarities with other sphingosine analogues but stands out due to its specific receptor interactions and therapeutic applications. Here are some similar compounds:

Compound NameMechanism of ActionUnique Features
SphingosineNatural sphingolipid involved in cell signalingEndogenous compound; not a drug
MyriocinInhibits serine palmitoyltransferaseNatural product; precursor to fingolimod
OzanimodSphingosine-1-phosphate receptor modulatorApproved for ulcerative colitis; different selectivity
SiponimodSphingosine-1-phosphate receptor modulatorUsed for secondary progressive multiple sclerosis; distinct pharmacokinetics

Fingolimod phosphate's unique combination of structural elements and its specific action on sphingosine-1-phosphate receptors contribute to its distinctive therapeutic profile compared to these similar compounds .

Phosphatidylserine Externalization and Cell Death Pathways

Endocytic Trafficking Defects and Vacuolization

Fingolimod phosphate induces phosphatidylserine (PS) externalization through a non-canonical pathway linked to endocytic trafficking dysfunction. In acute myeloid leukemia (AML) cells, treatment with fingolimod phosphate triggers rapid PS exposure on the plasma membrane within hours, independent of apoptosis, necroptosis, or ferroptosis [2] [5]. This process is driven by cellular vacuolization, a morphological alteration resulting from defects in endosomal-lysosomal trafficking. The vacuoles originate from enlarged early endosomes and disrupted autophagic flux, leading to impaired membrane recycling and loss of phospholipid asymmetry [3] [5].

The relationship between endocytic defects and PS externalization is summarized below:

Mechanistic StepObservationSource
Endocytic trafficking disruptionEnlarged early endosomes and autophagic vacuoles observed via live-cell imaging [5]
VacuolizationCorrelates with PS exposure in AML cell lines (MV4-11, THP1, MOLM13) [3] [5]
Membrane asymmetry lossAnnexin V binding precedes loss of membrane integrity (7-AAD/YOYO3 negativity) [2] [5]

This vacuolization-dependent PS flipping represents a unique cell death mechanism distinct from canonical apoptotic pathways.

PP2A Inhibition and Annexin V-Positive Particle Shedding

PP2A modulation plays a critical role in fingolimod phosphate-induced PS externalization. While fingolimod phosphate activates PP2A in certain contexts (e.g., Jak2 V617F-driven malignancies) [6], its effect on AML involves PP2A-dependent vesicle shedding. Inhibition of PP2A with okadaic acid suppresses both PS exposure and the release of Annexin V-positive subcellular particles, suggesting PP2A activity is required for membrane remodeling [5]. These particles, derived from vacuolar membranes, externalize PS through a process involving:

  • Vacuole rupture: Releases inner membrane leaflets enriched with PS.
  • Microvesicle shedding: PP2A-mediated dephosphorylation promotes membrane curvature and particle budding [5].

The dual role of PP2A—activating tumor-suppressive pathways in some cancers while facilitating PS exposure in others—highlights context-dependent mechanisms of fingolimod phosphate.

Modulation of PP2A Activity and Cytotoxicity

Inhibition of Sphingosine Kinase 1/2 and S1P Biosynthesis

Fingolimod phosphate directly inhibits sphingosine kinase 1 (SK1), the enzyme responsible for converting sphingosine to S1P. In prostate cancer cells, this inhibition reduces intracellular S1P levels by 60–80% and induces SK1 proteasomal degradation [7]. The compound’s vinylphosphonate analog exhibits enhanced SK1 inhibitory activity, disrupting S1P-mediated survival signaling through:

SK1 ModulationDownstream EffectSource
Catalytic inhibitionReduced S1P biosynthesis and extracellular export [7]
Proteasomal degradationSustained suppression of pro-survival S1P signaling [7]
Androgen receptor downregulationSynergistic antitumor effect in hormone-resistant cells [7]

This SK1/S1P axis inhibition complements PP2A activation, creating a synergistic cytotoxic environment in cancer cells.

Cross-Talk with Sirtuin Proteins (SIRT3, SIRT5)

Current studies in the provided literature do not address interactions between fingolimod phosphate and sirtuin proteins. While SIRT3 and SIRT5 regulate mitochondrial metabolism and stress responses, their potential cross-talk with fingolimod phosphate’s targets (PP2A, SK1) remains unexplored in the cited research. This gap presents an opportunity for future investigations into metabolic reprogramming effects.

Phosphonate and Ene-Phosphonate Derivatives

The development of fingolimod phosphate derivatives has focused extensively on structural modifications to the phosphate group, particularly through the incorporation of phosphonate and ene-phosphonate moieties. These modifications aim to enhance receptor selectivity while maintaining or improving pharmacological activity [1] [2].

Phosphonate derivatives of fingolimod demonstrate superior barrier-enhancing properties compared to the parent compound. Both the (R)- and (S)-enantiomers of fingolimod phosphonate analogs produce sustained endothelial cell barrier enhancement in vitro, as evidenced by increases in transendothelial electrical resistance [1]. These compounds exhibit a wider protective concentration range (1-50 micromolar) and demonstrate greater potency than either sphingosine 1-phosphate or fingolimod itself [1].

The ene-phosphonate derivatives similarly show enhanced barrier-protective effects. Both enantiomers of fingolimod ene-phosphonate analogs maintain the barrier-enhancing properties while potentially offering improved metabolic stability compared to traditional phosphate esters [1] [2]. These derivatives bind to the orthosteric pocket of sphingosine 1-phosphate receptor 1 through similar intermolecular interactions as the parent phosphate, with the phosphonate group effectively anchoring the substrate to key residues including lysine 34, serine 105, and tyrosine 110 [2].

Structural analysis reveals that phosphonate derivatives maintain the critical intramolecular hydrogen bonding patterns essential for receptor activation. The phosphonate moiety forms both intermolecular and intramolecular hydrogen bonds, with the latter primarily involving the ligand's protonated amino group. This interaction pattern locks the substrate in a sterically optimal configuration, allowing the hydrophobic alkyl tail to insert between transmembrane helices and induce the necessary conformational changes for receptor activation [2].

Regioisomeric Variants and Barrier-Disrupting Compounds

Regioisomeric variants of fingolimod represent a distinct class of structural analogues that demonstrate fundamentally different pharmacological properties. Unlike the barrier-enhancing effects of fingolimod and its phosphonate derivatives, regioisomeric analogues of fingolimod disrupt endothelial cell barrier integrity in a dose-dependent manner [1].

The (R)- and (S)-enantiomers of fingolimod regioisomers show poor binding affinity to sphingosine 1-phosphate receptor 1 in their unphosphorylated forms, with minimal calculated conformational energy values approaching zero kilocalories per mole [2]. This indicates a strong thermodynamic drive toward dissociation rather than stable complex formation. The unphosphorylated regioisomers exhibit an energetical difference of only 1.103 kilocalories per mole between enantiomers, suggesting that chirality has minimal impact on binding affinity in the absence of phosphorylation [2].

However, phosphorylation of regioisomeric variants dramatically improves their binding characteristics. The phosphorylated forms of both (R)- and (S)-regioisomers show significantly enhanced binding energies, with the phosphate group enabling proper anchoring to the hydrophilic cavity of the receptor's active site [2]. This transformation from barrier-disrupting to potentially barrier-enhancing activity upon phosphorylation suggests that the regioisomeric arrangement affects the spatial orientation of functional groups critical for receptor interaction.

The barrier-disrupting properties of unphosphorylated regioisomers may result from their inability to engage in the coordinated interactions necessary for proper receptor activation. These compounds may act as partial agonists or antagonists, interfering with normal sphingosine 1-phosphate signaling pathways that maintain endothelial barrier function [1] [2].

Comparative Pharmacodynamics

Immunomodulatory vs. Neuroprotective Profiles

The pharmacodynamic profiles of fingolimod phosphate and its structural analogues encompass both immunomodulatory and neuroprotective mechanisms, with varying emphasis depending on the specific compound and its receptor selectivity profile [3] [4] [5].

Fingolimod demonstrates robust immunomodulatory effects through functional antagonism of sphingosine 1-phosphate receptor 1 on lymphocytes. This mechanism prevents lymphocyte egress from lymphoid organs, resulting in sustained lymphopenia that persists for more than 24 hours after administration [3] [4]. The compound's immunomodulatory action is characterized by selective retention of naive and central memory T cells in lymph nodes while preserving effector memory T cells that mediate immune surveillance [3]. This selective approach differs from broad immunosuppression, as fingolimod does not significantly affect lymphocyte activation, proliferation, or effector function [3].

The neuroprotective profile of fingolimod involves direct effects on central nervous system cells, independent of its peripheral immunomodulatory actions. Fingolimod readily penetrates the blood-brain barrier due to its lipophilic properties and exerts direct effects on neurons and glia bearing multiple sphingosine 1-phosphate receptors [3] [5]. The compound promotes neuroprotective effects through multiple mechanisms, including enhancement of brain-derived neurotrophic factor expression, modulation of oligodendrocyte survival and differentiation, and reduction of astrogliosis [6] [4] [5].

Second-generation compounds such as siponimod and ozanimod demonstrate modified profiles that emphasize selective receptor targeting. Siponimod, with its dual sphingosine 1-phosphate receptor 1 and 5 selectivity, shows both immunomodulatory and neuroprotective effects, with particular emphasis on central nervous system penetration and direct effects on resident brain cells [7] [8]. The compound's neuroprotective actions include inhibition of astrogliosis, promotion of oligodendrocyte precursor cell maturation, and support of remyelination processes [7].

Lymphopenia-Inducing vs. Non-Lymphopenic Derivatives

The lymphopenia-inducing properties of sphingosine 1-phosphate receptor modulators vary significantly among different structural analogues, with implications for both therapeutic efficacy and safety profiles [9] [10] [11].

Traditional sphingosine 1-phosphate receptor modulators, including fingolimod, produce sustained lymphopenia through receptor internalization and degradation mechanisms. Fingolimod phosphate induces prolonged receptor internalization, rendering lymphocytes unresponsive to sphingosine 1-phosphate-mediated egress signals for extended periods [11]. This sustained lymphopenia contributes to therapeutic efficacy but may also increase susceptibility to infections and other immune-related complications [9].

Next-generation compounds have been designed to achieve therapeutic benefits while minimizing sustained lymphopenia. Compounds such as CYM-5442 demonstrate that sustained lymphopenia is not required for therapeutic efficacy in experimental models [10]. This selective sphingosine 1-phosphate receptor 1 agonist induces reversible lymphopenia that fully recovers within each dosing interval, yet maintains efficacy in experimental autoimmune encephalomyelitis models [10].

The mechanism underlying reversible lymphopenia involves compounds that persist in central nervous system tissues while being rapidly cleared from peripheral circulation. CYM-5442 levels remain sustained in central nervous system tissues but not in plasma, allowing for central nervous system effects while permitting peripheral immune function recovery [10]. This approach suggests that central nervous system penetration and sustained receptor engagement in neural tissues may be more important for therapeutic efficacy than prolonged systemic lymphopenia [10].

Icanbelimod represents another approach to reducing lymphopenia duration while maintaining therapeutic potential. This next-generation compound demonstrates rapid lymphocyte recovery within 24 hours after single-dose administration, compared to the sustained lymphopenia observed with traditional compounds [12]. The rapid recovery profile may offer improved safety margins while potentially maintaining therapeutic efficacy through optimized central nervous system targeting [12].

Next-Generation Sphingosine 1-Phosphate Receptor Modulators

Targeted Sphingosine 1-Phosphate Receptor 1 Agonism for Reduced Cardiovascular Risk

The development of selective sphingosine 1-phosphate receptor 1 agonists represents a strategic approach to minimize cardiovascular adverse effects while maintaining therapeutic efficacy. Traditional compounds like fingolimod bind to multiple receptor subtypes, including sphingosine 1-phosphate receptor 3, which mediates cardiovascular side effects such as bradycardia and hypertension [13] [14].

Selective sphingosine 1-phosphate receptor 1 modulators demonstrate reduced cardiovascular risk profiles compared to non-selective compounds. Studies with BAF312, a selective sphingosine 1-phosphate receptor 1 and 5 agonist, show that while it produces acute bradycardia similar to fingolimod, it does not cause the dose-dependent hypertension associated with sphingosine 1-phosphate receptor 3 activation [14]. This selective profile suggests that hypertension produced by fingolimod is mediated through sphingosine 1-phosphate receptor 3 receptors, while bradycardia results from sphingosine 1-phosphate receptor 1 activation [14].

Ponesimod exemplifies the highly selective approach, demonstrating selectivity for sphingosine 1-phosphate receptor 1 with minimal activity at other receptor subtypes [8]. This selectivity translates to reduced cardiovascular monitoring requirements and improved safety profiles in clinical trials [8]. The compound's selective mechanism allows for therapeutic immunomodulation while minimizing the cardiovascular complications associated with broader receptor activation [8].

The cardiovascular safety improvements of selective compounds relate to their ability to avoid sphingosine 1-phosphate receptor 3-mediated vasoconstriction and hypertension. Sphingosine 1-phosphate receptor 3 activation on vascular smooth muscle cells causes vasoconstriction, while sphingosine 1-phosphate receptor 1 activation on endothelial cells promotes vasodilation [13] [15]. Selective sphingosine 1-phosphate receptor 1 agonists can maintain the beneficial endothelial effects while avoiding the counterproductive vascular smooth muscle activation [13] [15].

Dual Sphingosine 1-Phosphate Receptor 1/Sphingosine 1-Phosphate Receptor 5 Modulators for Central Nervous System Penetration

Dual sphingosine 1-phosphate receptor 1 and sphingosine 1-phosphate receptor 5 modulators represent an optimized approach for central nervous system targeting, leveraging the distinct expression patterns and functions of these receptor subtypes in neural tissues [7] [16].

Siponimod exemplifies the dual modulator approach, demonstrating selective activity at sphingosine 1-phosphate receptor 1 and sphingosine 1-phosphate receptor 5 while avoiding activation of receptors 2, 3, and 4 [7]. This selectivity profile optimizes central nervous system effects while minimizing peripheral side effects. Sphingosine 1-phosphate receptor 5 is highly expressed in central nervous system tissues, particularly in white matter regions, making it an attractive target for neurological applications [7].

The dual mechanism provides complementary therapeutic effects through distinct pathways. Sphingosine 1-phosphate receptor 1 functional antagonism on astrocytes reduces astrogliosis and neuroinflammation, while sphingosine 1-phosphate receptor 5 agonism on oligodendrocytes promotes cell survival and potentially enhances myelination [7] [16]. This combined approach addresses both inflammatory and neurodegenerative components of neurological diseases [7].

Ozanimod similarly demonstrates dual sphingosine 1-phosphate receptor 1 and 5 activity with optimized central nervous system penetration characteristics [8]. The compound's active metabolites are designed to cross the blood-brain barrier effectively while maintaining selective receptor engagement [8]. This approach allows for direct central nervous system effects that may contribute to therapeutic efficacy independent of peripheral immunomodulation [8].

The central nervous system penetration strategies of dual modulators involve optimized pharmacokinetic properties that ensure adequate brain exposure while maintaining appropriate peripheral activity. Brain penetration studies indicate that compounds like siponimod achieve meaningful central nervous system concentrations that correlate with receptor occupancy and functional effects [16]. The sustained presence of these compounds in central nervous system tissues enables continuous receptor modulation that may be critical for therapeutic efficacy in progressive neurological diseases [16].

XLogP3

0.8

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

4

Exact Mass

387.21746018 Da

Monoisotopic Mass

387.21746018 Da

Heavy Atom Count

26

Wikipedia

FTY720-phosphate

Dates

Last modified: 08-15-2023
1.Brinkmann, V.,Pinschewer, D.D.,Feng, L., et al. FTY720: Altered lymphocyte traffic results in allograft protection. Transplantation 72, 764-769 (2001).

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